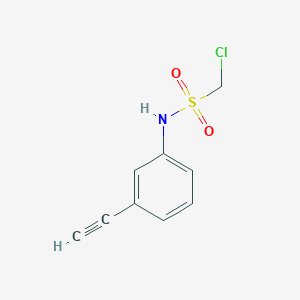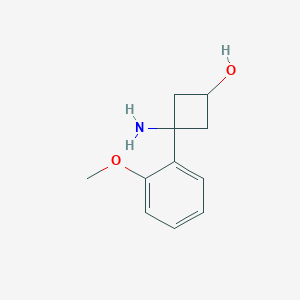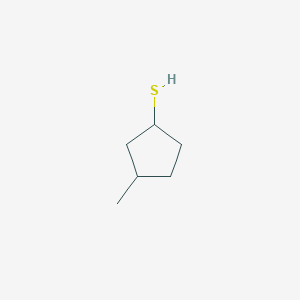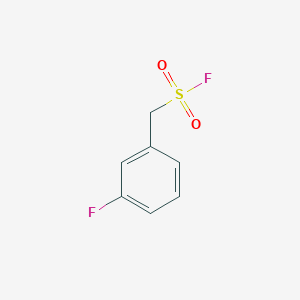
(3-Fluorophenyl)methanesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluorophenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C7H6FNO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a fluorine atom on the phenyl ring and a methanesulfonyl fluoride group. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methanesulfonyl fluoride typically involves the reaction of 3-fluorobenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
化学反応の分析
Types of Reactions
(3-Fluorophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine yields a sulfonamide, while oxidation can produce sulfonic acids .
科学的研究の応用
(3-Fluorophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug development.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Materials Science: The compound is used in the development of novel materials with specific properties
作用機序
The mechanism of action of (3-Fluorophenyl)methanesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling .
類似化合物との比較
Similar Compounds
Trifluoromethanesulfonyl Fluoride: Similar in structure but with three fluorine atoms on the sulfonyl group.
Methanesulfonyl Fluoride: Lacks the fluorine atom on the phenyl ring.
Benzene Sulfonyl Fluoride: Similar sulfonyl fluoride group but without the fluorine substitution on the phenyl ring
Uniqueness
(3-Fluorophenyl)methanesulfonyl fluoride is unique due to the presence of both a fluorine atom on the phenyl ring and a sulfonyl fluoride group. This combination imparts distinct reactivity and properties, making it valuable in various research applications .
特性
分子式 |
C7H6F2O2S |
|---|---|
分子量 |
192.19 g/mol |
IUPAC名 |
(3-fluorophenyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C7H6F2O2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2 |
InChIキー |
RSKBPBXZHYADSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


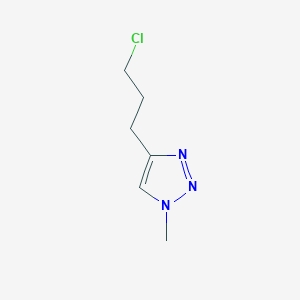
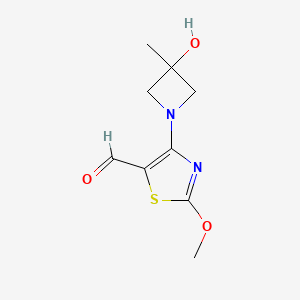
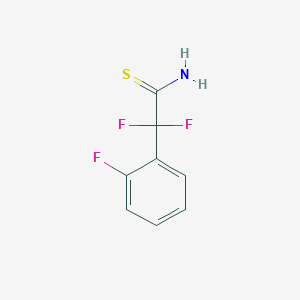

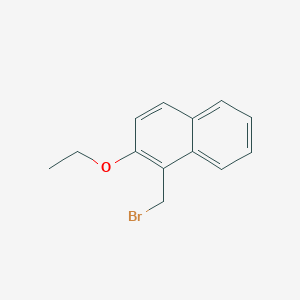
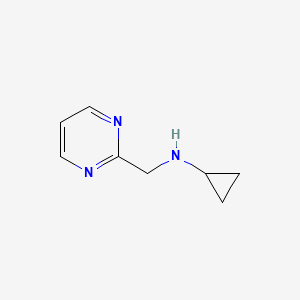

![2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13159036.png)

![2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol](/img/structure/B13159047.png)
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)
